[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a tertiary amine derivative featuring a piperidine ring substituted with ethyl and methyl groups at the 3-position, linked to an acetic acid moiety via an amino group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological or enzymatic pathways.
Properties
IUPAC Name |
2-[ethyl-[(3R)-1-methylpiperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-5-4-6-11(2)7-9/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMJEFXWVZNZQO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233442 | |
| Record name | Glycine, N-ethyl-N-[(3R)-1-methyl-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354002-64-4 | |
| Record name | Glycine, N-ethyl-N-[(3R)-1-methyl-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354002-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-ethyl-N-[(3R)-1-methyl-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid features a piperidine ring, which is known for its diverse biological activities. The compound can be synthesized from various precursors and is structurally related to other biologically active piperidine derivatives.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. It may modulate the activity of these targets, leading to therapeutic effects. The specific mechanisms can include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes, potentially impacting cellular functions.
Antimicrobial Properties
Research has indicated that compounds with a piperidine moiety exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to Ethyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Ethyl derivative A | 75 | Bacillus subtilis |
| Ethyl derivative B | 125 | Escherichia coli |
Anticancer Activity
The anticancer potential of piperidine derivatives has been explored in several studies. Notably, compounds similar to Ethyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid have shown promise in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:
- Cell Viability Assays : Compounds demonstrated cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 10 | 7d |
| A549 | 15 | 7f |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research has indicated that certain piperidine derivatives can enhance the activity of neuroprotective pathways, possibly offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of piperidine derivatives on breast cancer cells, it was found that specific analogs induced apoptosis through caspase activation, confirming their role as potential anticancer agents.
- Antimicrobial Activity : A comparative study on various piperidine derivatives demonstrated that those with ethyl substitutions exhibited enhanced antimicrobial activity against resistant bacterial strains.
Comparison with Similar Compounds
Structural Analysis:
- Piperidine Substitutions: The target compound features a methyl group at the 1-position and an ethyl group at the 3-position of the piperidine ring. (R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic acid introduces a benzyl group, which may influence lipophilicity and binding affinity to aromatic receptors .
- Acetic Acid Linkage: All three compounds share an acetic acid group connected via an amino bridge, suggesting possible roles in chelation or enzyme inhibition.
Physicochemical and Functional Implications
- Lipophilicity : The benzyl group in the third compound likely increases lipophilicity compared to the methyl/ethyl or acetyl/cyclopropyl substituents, affecting membrane permeability and bioavailability.
- Metabolic Stability : Acetyl and cyclopropyl groups (in the second compound) may reduce oxidative degradation compared to simpler alkyl groups.
- Synthetic Utility : The discontinuation of the target compound and lack of commercial availability for the others suggest these are niche intermediates, possibly used in exploratory drug discovery.
Research Findings and Limitations
No direct research data on the synthesis, biological activity, or applications of these compounds are provided in the evidence. However, inferences can be drawn:
Gaps in Knowledge
- No comparative studies on reactivity, toxicity, or pharmacokinetics are available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
